Cas no 2680720-04-9 (benzyl N-(6-hydroxypyridin-2-yl)carbamate)

Benzyl N-(6-hydroxypyridin-2-yl)carbamate is a synthetic organic compound featuring a carbamate linkage between a benzyl group and a 6-hydroxypyridin-2-yl moiety. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group on the pyridine ring enhances solubility and provides a site for further functionalization, while the carbamate group offers stability under various reaction conditions. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic derivatization. The compound is particularly useful in the development of bioactive molecules, where precise structural control is critical. Suitable for research and industrial applications requiring high-purity intermediates.
benzyl N-(6-hydroxypyridin-2-yl)carbamate structure
2680720-04-9 structure
Product Name:benzyl N-(6-hydroxypyridin-2-yl)carbamate
CAS No:2680720-04-9
MF:C13H12N2O3
MW:244.245983123779
CID:5647917
PubChem ID:165913001
Update Time:2025-05-26

benzyl N-(6-hydroxypyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(6-hydroxypyridin-2-yl)carbamate
    • 2680720-04-9
    • EN300-28277762
    • Inchi: 1S/C13H12N2O3/c16-12-8-4-7-11(14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15,16,17)
    • InChI Key: SJQASFKMRKKUIE-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=CC(N1)=O)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 244.08479225g/mol
  • Monoisotopic Mass: 244.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 67.4Ų

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Additional information on benzyl N-(6-hydroxypyridin-2-yl)carbamate

Introduction to Benzyl N-(6-hydroxypyridin-2-yl)carbamate (CAS No. 2680720-04-9)

Benzyl N-(6-hydroxypyridin-2-yl)carbamate, a compound with the chemical identifier CAS No. 2680720-04-9, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry. The presence of a benzyl group and a 6-hydroxypyridin-2-yl moiety in its structure imparts unique chemical and biological properties, making it a subject of considerable interest in drug discovery and development.

The structural composition of Benzyl N-(6-hydroxypyridin-2-yl)carbamate is characterized by a pyridine ring substituted with a hydroxyl group at the 6-position and an amine group at the 2-position, which is further carbamated with a benzyl group. This specific arrangement of functional groups contributes to its reactivity and potential interactions with biological targets. The hydroxypyridine moiety is particularly noteworthy, as it is frequently found in biologically active compounds and has been implicated in various pharmacological effects.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. Pyridine derivatives, including those containing hydroxyl groups, have shown promise in several areas of medicine, such as antiviral, anti-inflammatory, and anticancer therapies. The carbamate functional group adds another layer of complexity to the molecule, enabling it to participate in diverse chemical reactions and interactions. This makes Benzyl N-(6-hydroxypyridin-2-yl)carbamate a valuable scaffold for designing new drugs.

One of the most compelling aspects of Benzyl N-(6-hydroxypyridin-2-yl)carbamate is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop molecules that exhibit enhanced biological activity. For instance, studies have demonstrated that derivatives of this compound can interact with specific enzymes and receptors, modulating cellular processes and potentially treating various diseases.

The hydroxypyridin-2-yl group in Benzyl N-(6-hydroxypyridin-2-yl)carbamate is particularly important for its biological activity. Hydroxypyridines are known to exhibit a wide range of pharmacological effects, including antiviral and anti-inflammatory properties. The hydroxyl group can engage in hydrogen bonding with biological targets, enhancing binding affinity and specificity. This feature has been exploited in the design of drugs that target enzymes involved in disease pathways.

Recent advancements in computational chemistry have allowed researchers to predict the binding modes and interactions of Benzyl N-(6-hydroxypyridin-2-yl)carbamate with biological targets more accurately. These studies have provided insights into how the compound can be modified to improve its efficacy and selectivity. For example, computational modeling has identified key residues on target proteins that interact with the hydroxypyridin-2-yl moiety, guiding the design of more potent derivatives.

Another area where Benzyl N-(6-hydroxypyridin-2-yl)carbamate has shown promise is in the development of antiviral agents. The ability of pyridine derivatives to interfere with viral replication has been well-documented. By incorporating this compound into drug candidates, researchers aim to develop treatments that can inhibit viral enzymes or disrupt viral assembly processes. Preliminary studies have suggested that certain derivatives of Benzyl N-(6-hydroxypyridin-2-yl)carbamate can effectively reduce viral load in infected cells.

The synthesis of Benzyl N-(6-hydroxypyridin-2-yl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between benzoyl chloride and 6-hydroxy-pyridine-N-carboxylic acid derivatives, followed by subsequent modifications to introduce the benzyl group. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for industrial applications.

In conclusion, Benzyl N-(6-hydroxypyridin-2-yl)carbamate (CAS No. 2680720-04-9) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing new drugs targeting various diseases. Ongoing research continues to explore its applications in medicine, leveraging both experimental and computational approaches to optimize its properties and efficacy.

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